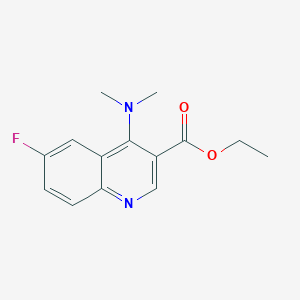

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and ethyl 4-aminobenzoate.

Nucleophilic Substitution: The 4-chloroquinoline undergoes nucleophilic substitution with ethyl 4-aminobenzoate in the presence of a base like potassium carbonate.

Fluorination: The intermediate product is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Produces quinoline-3-carboxylic acid derivatives.

Reduction: Yields reduced quinoline derivatives.

Substitution: Results in various substituted quinoline compounds.

Scientific Research Applications

Antimicrobial Applications

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate exhibits significant antimicrobial activity against a variety of pathogens.

- Mechanism of Action : The compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against both Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study demonstrated that derivatives of fluoroquinolones, including this compound, showed potent antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Another research highlighted its efficacy in treating infections caused by multidrug-resistant strains, showcasing its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed promising results.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of microRNA expression involved in cancer progression.

-

Case Studies :

- In vitro studies indicated that this compound significantly reduced cell viability in ovarian cancer cells by modulating specific microRNAs associated with tumor growth .

- Another study reported that related quinolone derivatives exhibited cytotoxicity against leukemia and breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Drug Development and Synthesis

This compound serves as a valuable scaffold for the development of new therapeutic agents.

- Chemical Modifications : The ability to modify the quinolone structure allows researchers to create analogs with enhanced pharmacological profiles. For instance, substituting various functional groups can lead to compounds with improved potency and selectivity against specific targets .

- Applications in Research : This compound is often used as a reference standard in pharmacological studies aimed at discovering novel antimicrobial or anticancer agents. Its structural features make it a suitable candidate for further chemical exploration and optimization .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes involved in bacterial and viral replication.

Interfere with DNA Synthesis: The compound can bind to DNA, interfering with its synthesis and function.

Disrupt Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.

4-(Dimethylamino)quinoline: Known for its antimalarial properties.

6-Fluoroquinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Biological Activity

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The synthesis typically involves multi-step reactions starting from simpler quinolone derivatives, often employing methods such as cyclization and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription in bacteria.

Minimum Inhibitory Concentrations (MIC)

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.4 |

| Escherichia coli | 3.1 |

| Bacillus cereus | 3.5 |

| Klebsiella pneumoniae | 4.0 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial properties .

Mechanism of Action

The biological activity of this compound can be attributed to its lipophilicity, which enhances its ability to penetrate bacterial cell walls. Studies have shown that modifications at the C-7 position significantly influence antibacterial potency, where lipophilic substitutions improve efficacy against Gram-positive bacteria .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.710 nM, indicating high potency against breast cancer cells .

- Xenograft Models : In vivo experiments using xenograft models (Colo-205 and A549) revealed substantial tumor growth inhibition, suggesting potential for development as an anticancer agent .

Safety and Toxicity

While this compound exhibits potent biological activities, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies indicate low toxicity levels in animal models, making it a candidate for further development in clinical settings .

Properties

Molecular Formula |

C14H15FN2O2 |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

JRTHRMZNXSYBIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.